molecular formula C23H27N3O3 B2363101 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide CAS No. 941893-79-4

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2363101
CAS RN: 941893-79-4
M. Wt: 393.487
InChI Key: GOTNLRKLNJSTQF-UHFFFAOYSA-N
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Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide, also known as ITQ-29, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Reactions and Derivatives

  • Tetrahydroisoquinoline derivatives, including compounds similar to N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide, have been extensively studied in the field of organic chemistry. For instance, the reaction of 1-(2'-bromo-3',4'-dialkoxybenzyl)-1,2,3, 4-tetrahydroisoquinoline carbamates with alkyllithium leads to various addition products, showcasing the reactivity of such compounds and their potential for synthesizing novel chemical entities (Orito et al., 2000).

Neurological Studies

  • Derivatives of tetrahydroisoquinoline, a related chemical structure, have been examined for their effects on rat locomotor activity. This line of research provides insights into the neuroactive potential of such compounds, although direct studies on N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide are not specified (Costall et al., 1976).

Pharmacological Applications

  • The synthesis and evaluation of similar tetrahydroisoquinoline derivatives have been conducted with a focus on their pharmacological effects, such as their potential beta-adrenergic activity. These studies highlight the broad spectrum of biological activities that such compounds can exhibit, which might be relevant for the application of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide in various therapeutic areas (Miller et al., 1975).

Binding Studies and Potential Therapeutic Targets

  • Methoxylated tetrahydroisoquinolinium derivatives, which share structural similarities with N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide, have been synthesized and evaluated for their binding affinity to apamin-sensitive sites. This research could be indicative of the potential of such compounds to interact with specific biological targets, offering possibilities for drug development (Graulich et al., 2006).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-15(2)23(29)26-12-4-5-18-10-11-19(13-20(18)26)25-22(28)21(27)24-14-17-8-6-16(3)7-9-17/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTNLRKLNJSTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide

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